molecular formula C12H20ClNO B13166376 1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one

1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one

Cat. No.: B13166376
M. Wt: 229.74 g/mol
InChI Key: ZCEUAERQXHKBOT-UHFFFAOYSA-N
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Description

1-(8-Azaspiro[45]decan-8-yl)-2-chloropropan-1-one is a compound that belongs to the class of azaspiro compounds These compounds are characterized by their unique spirocyclic structure, which consists of two rings sharing a single atom

Preparation Methods

The synthesis of 1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 8-azaspiro[4.5]decane with 2-chloropropanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common reagents used in these reactions include sodium hydroxide for hydrolysis, hydrogen gas for reduction, and various oxidizing agents for oxidation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may affect cellular signaling pathways and gene expression.

Comparison with Similar Compounds

1-(8-Azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one can be compared with other similar compounds, such as:

    1,4-Dioxa-8-azaspiro[4.5]decane: This compound has a similar spirocyclic structure but contains oxygen atoms in the ring.

    2,8-Diazaspiro[4.5]decan-1-one: This compound features two nitrogen atoms in the spirocyclic ring and is studied for its selective inhibition of certain enzymes.

    1-Oxa-3,8-diazaspiro[4.5]decan-2-one: This compound has both oxygen and nitrogen atoms in the ring and is known for its inhibitory effects on neural calcium uptake.

The uniqueness of this compound lies in its specific chemical structure and the presence of the chlorine atom, which imparts distinct reactivity and potential biological activities.

Properties

Molecular Formula

C12H20ClNO

Molecular Weight

229.74 g/mol

IUPAC Name

1-(8-azaspiro[4.5]decan-8-yl)-2-chloropropan-1-one

InChI

InChI=1S/C12H20ClNO/c1-10(13)11(15)14-8-6-12(7-9-14)4-2-3-5-12/h10H,2-9H2,1H3

InChI Key

ZCEUAERQXHKBOT-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CCC2(CCCC2)CC1)Cl

Origin of Product

United States

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